Vilanterol trifenatate (vilanterol) is a novel, long-acting β2-adrenoceptor (β2-AR) agonist. [] It is classified as an ultra-long-acting beta2 -agonist (U-LABA). [] Vilanterol plays a significant role in scientific research as a potent and selective β2-AR agonist, particularly in studies investigating the mechanism of action of β2-AR agonists, their binding properties, and the development of new therapeutic strategies for respiratory diseases. [, ]
Vilanterol is a long-acting beta-2 adrenergic receptor agonist primarily used in the treatment of chronic obstructive pulmonary disease and asthma. It works by relaxing the muscles in the airways, leading to improved airflow and respiratory function. Vilanterol is often combined with inhaled corticosteroids to enhance its therapeutic effects.
Vilanterol is classified as a synthetic organic compound. It is derived from a series of chemical reactions involving various precursors, leading to its final form as vilanterol trifenatate, which is its marketed salt form. The compound is recognized for its chiral nature, with specific enantiomers exhibiting distinct pharmacological properties.
Several methods have been developed for synthesizing vilanterol, emphasizing efficiency and yield. The most notable processes include:
The entire synthesis process emphasizes mild reaction conditions, high yields, and simplicity, making it suitable for industrial production.
Vilanterol has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its chemical formula is , and its systematic name is 1-(2,2-dimethyl-4H-benzo[d][1,3]dioxan-6-yl)-2-(4-hydroxyphenyl)ethanamine. The structure includes a beta-phenethylamine core, which is essential for its interaction with beta-2 adrenergic receptors.
The synthesis of vilanterol involves several key reactions:
These reactions are optimized for high yield and purity, with careful control over reaction conditions such as temperature and solvent choice .
Vilanterol acts primarily as an agonist at the beta-2 adrenergic receptors located in the smooth muscle of the airways. When vilanterol binds to these receptors, it triggers a cascade of intracellular events leading to muscle relaxation.
This mechanism underpins its effectiveness in treating respiratory conditions by improving airflow and reducing symptoms associated with bronchoconstriction .
These properties are critical for formulation development in pharmaceutical applications.
Vilanterol's primary applications are in respiratory medicine:
Additionally, ongoing research explores its potential use in other respiratory disorders due to its favorable pharmacokinetic profile and prolonged action .
The evolution of β₂-agonists reflects incremental pharmacological innovations targeting duration and specificity:
Chronological progression: The therapeutic journey progressed from short-acting β₂-agonists (SABAs; 4-6 hours duration) like albuterol to long-acting agents (LABAs; 12-hour duration) including salmeterol and formoterol, culminating in uLABAs providing 24-hour coverage. This evolution responded directly to the need for simplified dosing regimens to enhance adherence in chronic respiratory conditions [1].
Chemical engineering milestones: Vilanterol emerged from systematic molecular modifications aimed at optimizing receptor residence time. Its structure incorporates strategic lipophilic extensions that promote prolonged interaction with the β₂-adrenoceptor binding pocket. These modifications resulted in slower dissociation kinetics compared to predecessors like salmeterol [3] [6].
Classification framework: Regulatory bodies recognize three distinct categories based on duration: SABAs (4-6h), LABAs (12h), and uLABAs (≥24h). Currently approved uLABAs include indacaterol (approved 2011), olodaterol (2013), and vilanterol (2013) – the latter uniquely approved exclusively in fixed-dose combinations [1].
Table 1: Evolution of β₂-Agonist Pharmacotherapy
Generation | Representative Agents | Duration (hours) | Key Clinical Advantages |
---|---|---|---|
SABA | Albuterol, Terbutaline | 4-6 | Rapid onset for acute relief |
LABA | Salmeterol, Formoterol | 12 | Twice-daily maintenance |
uLABA | Vilanterol, Indacaterol | 24+ | Once-daily dosing, improved adherence |
Vilanterol exhibits distinct pharmacological advantages resolving specific constraints of earlier LABAs:
Extended receptor occupancy: Preclinical studies demonstrated vilanterol maintains significant bronchodilation at 22 hours post-dose, whereas salmeterol's effect diminishes substantially by this timepoint. This property enables true once-daily dosing, overcoming the adherence challenges associated with twice-daily LABAs [3].
Enhanced β₂-receptor specificity: Vilanterol demonstrates approximately 2400-fold greater selectivity for β₂- versus β₁-adrenoceptors compared to formoterol (approximately 420-fold) and salbutamol (approximately 1380-fold). This refined selectivity profile minimizes cardiac side effects by reducing off-target stimulation [8].
Rapid onset kinetics: Despite its prolonged duration, vilanterol achieves clinically significant bronchodilation within 6 minutes post-inhalation in 50% of patients – a kinetic profile approaching that of rescue medications. This contrasts sharply with salmeterol's characteristic 10-20 minute onset latency [3] [10].
Consistent functional antagonism: Against methacholine challenge, vilanterol demonstrates a doubling dose shift (DDS) of 2.0 at 30 minutes and maintains significant bronchoprotection (DDS 1.5) at 24 hours. This sustained functional antagonism of airway constriction exceeds indacaterol's performance (DDS 1.5 at 1 hour; negligible at 24h) and approaches olodaterol's profile (DDS 2.6 at 30 minutes) [10].
Table 2: Pharmacodynamic Comparison of uLABAs
Parameter | Vilanterol | Indacaterol | Olodaterol | Salmeterol (LABA) |
---|---|---|---|---|
Onset of action | ~6 minutes | ~5 minutes | ~10 minutes | 10-20 minutes |
Duration of action | ≥24 hours | ≥24 hours | ≥24 hours | 12 hours |
Bronchoprotection (24h DDS) | 1.5 | <0.5 | 1.3 | Not sustained |
β₂:β₁ Selectivity ratio | ~2400:1 | ~1400:1 | ~1600:1 | ~50:1 |
Clinical Impact: Vilanterol's pharmacological advantages translate directly into therapeutic applications:
Vilanterol represents a pharmacologically optimized uLABA specifically engineered to resolve the kinetic and selectivity limitations of historical β₂-agonists. Its integration into fixed-dose combinations reflects a therapeutic strategy targeting both adherence barriers and multifactorial disease pathophysiology in chronic respiratory disorders [1] [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: